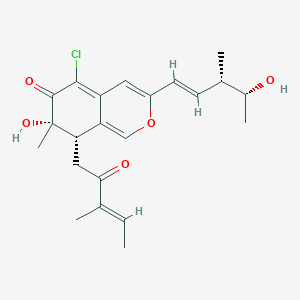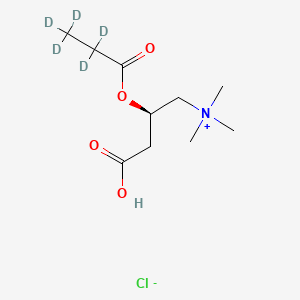
Propionyl-D5-L-carnitine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Levocarnitine propionate-d5 (hydrochloride) is a deuterium-labeled derivative of levocarnitine propionate hydrochloride. This compound is used primarily in scientific research to study various physiological and pharmacological processes. Levocarnitine itself is a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Levocarnitine propionate-d5 (hydrochloride) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into levocarnitine propionate hydrochloride. The synthesis involves the reaction of levocarnitine with propionic acid in the presence of deuterium oxide (D2O) to replace hydrogen atoms with deuterium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of levocarnitine propionate-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Levocarnitine propionate-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, which are studied for their physiological and pharmacological properties .
Aplicaciones Científicas De Investigación
Levocarnitine propionate-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving carnitine.
Biology: Helps in studying the role of carnitine in cellular energy production and metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions like renal dysfunction, congestive heart failure, and intermittent claudication.
Industry: Used in the development of pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Levocarnitine propionate-d5 (hydrochloride) functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows researchers to track the metabolic fate of the compound and understand its pharmacokinetics and pharmacodynamics. The primary molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Levocarnitine: The parent compound, used for treating carnitine deficiency.
Levocarnitine propionate: Similar to levocarnitine propionate-d5 but without deuterium labeling.
Acetyl-L-carnitine: Another derivative of levocarnitine, used for its neuroprotective properties.
Uniqueness
Levocarnitine propionate-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C10H20ClNO4 |
|---|---|
Peso molecular |
258.75 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(2,2,3,3,3-pentadeuteriopropanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i1D3,5D2; |
Clave InChI |
KTFMPDDJYRFWQE-VTSGJSMDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
SMILES canónico |
CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


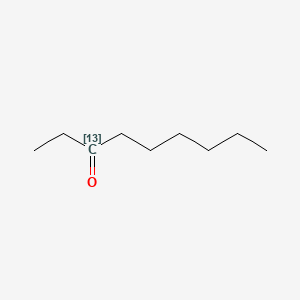

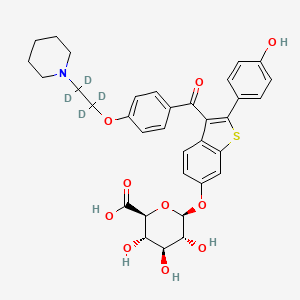

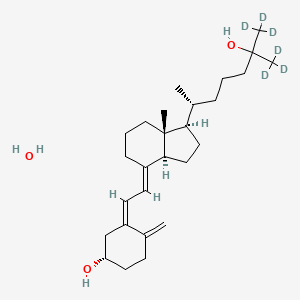

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
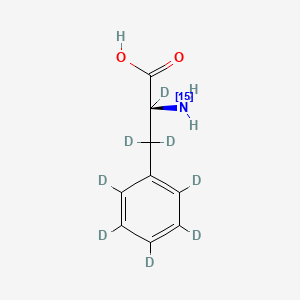


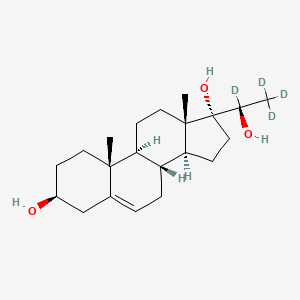
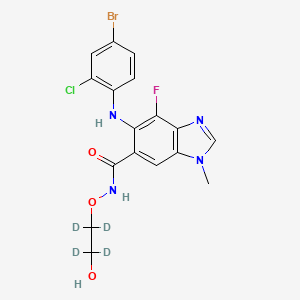
![N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B12415436.png)
